S1PR1 modulator 1

Description

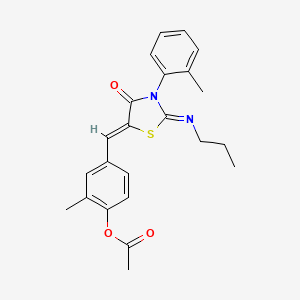

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIDEPMBGHFQK-AWAAXKIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S1PR1 Functional Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis. The therapeutic efficacy of S1PR1 modulators lies in their unique mechanism of "functional antagonism." This guide provides a comprehensive technical overview of the molecular mechanisms underpinning S1PR1 functional antagonism, detailing the signaling pathways, receptor trafficking, and the subsequent immunological consequences. Quantitative data on the binding and functional parameters of key S1PR1 modulators are presented for comparative analysis. Furthermore, detailed protocols for essential experimental assays are provided to facilitate research and development in this area.

The Core Mechanism: Functional Antagonism

The central mechanism of action of S1PR1 functional antagonists is not classical receptor blockade but rather a process of sustained receptor internalization and degradation. This ultimately renders the target cells, primarily lymphocytes, unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P).

The S1P concentration is naturally high in the blood and lymph, creating a chemotactic gradient that governs the egress of lymphocytes from secondary lymphoid organs.[1] S1PR1 on the surface of lymphocytes senses this gradient, prompting their exit and circulation throughout the body.[2]

S1PR1 functional antagonists, such as fingolimod (the first-in-class drug), siponimod, ozanimod, and ponesimod, are agonists upon initial binding to S1PR1.[3][4] This initial agonism, however, triggers a robust cellular response that leads to the receptor's downregulation. The key steps are as follows:

-

Binding and Initial Agonism: The functional antagonist binds to the S1PR1, initially activating downstream signaling pathways.

-

Receptor Phosphorylation: This activation leads to the phosphorylation of the C-terminal tail of S1PR1 by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestins, which bind to the receptor.

-

Internalization: The S1PR1-β-arrestin complex is targeted for internalization via clathrin-mediated endocytosis.[3]

-

Degradation: Unlike the transient internalization of the native ligand S1P, which often leads to receptor recycling, functional antagonists promote the trafficking of the internalized receptor to the lysosome for degradation. This leads to a profound and sustained loss of S1PR1 from the cell surface.

By depleting S1PR1 from the lymphocyte surface, these cells can no longer sense the S1P gradient and are consequently sequestered within the lymph nodes.[4] This sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their infiltration into the central nervous system (CNS) and other sites of inflammation, thereby mitigating the autoimmune response.

S1PR1 Signaling Pathways

S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Activation of S1PR1 initiates several downstream signaling cascades that are crucial for lymphocyte trafficking, endothelial barrier function, and cell survival. Functional antagonism disrupts these pathways.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding S1PR1 Expression in Central Nervous System Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sphingosine-1-phosphate receptor 1 (S1PR1) expression within the central nervous system (CNS). S1PR1, a G protein-coupled receptor, plays a pivotal role in regulating crucial physiological and pathological processes in the brain and spinal cord, making it a significant target for therapeutic development. This document details S1PR1 expression across various CNS cell types, outlines the associated signaling pathways, and provides established experimental protocols for its study.

S1PR1 Expression in CNS Cell Populations

S1PR1 is ubiquitously expressed in the CNS, with varying expression levels across different cell types. Its presence on neurons, astrocytes, oligodendrocytes, microglia, and endothelial cells underscores its multifaceted role in CNS function.[1][2][3]

Quantitative Overview of S1PR1 Expression

The following table summarizes the relative expression levels of S1PR1 in major CNS cell types, compiled from autoradiography and immunohistochemistry data. It is important to note that expression levels can be dynamically regulated in response to developmental cues, physiological stimuli, and pathological conditions.

| Cell Type | Relative S1PR1 Expression Level | Key Functions Modulated by S1PR1 | Supporting Evidence |

| Astrocytes | High | Proliferation, migration, synaptogenesis, regulation of neuropathic pain, neuroinflammation.[1][4] | Immunohistochemistry shows strong S1PR1 expression in astrocytic processes.[4] Astrocyte-specific S1PR1 knockout mice exhibit altered astrocyte morphology and synaptic connectivity.[4] |

| Neurons | Moderate | Neuronal survival, neurite growth, synaptic transmission, migration of neuronal progenitor cells.[1] | S1PR1 mRNA and protein have been detected in various neuronal populations.[1] |

| Oligodendrocytes & Precursors | Moderate to High | Survival, differentiation, migration, and myelination.[3] | S1PR1 is expressed on both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes. |

| Microglia | Low to Moderate (inducible) | Activation, inflammatory responses, proliferation.[1] | S1PR1 expression is upregulated in microglia upon activation. |

| Endothelial Cells | High | Regulation of blood-brain barrier integrity, angiogenesis. | S1PR1 is highly expressed in brain microvascular endothelial cells. |

Note: Relative expression levels are generalized from multiple studies and can vary based on the specific brain region, developmental stage, and experimental methodology.

S1PR1 Signaling Pathway in the CNS

S1PR1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[5] Ligand binding by sphingosine-1-phosphate (S1P) initiates a cascade of intracellular signaling events that influence a wide array of cellular functions.

Canonical S1PR1 Signaling Cascade

The binding of S1P to S1PR1 triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of the PI3K-Akt pathway is a prominent downstream effect of S1PR1 signaling, promoting cell survival and proliferation. Additionally, S1PR1 activation can influence the Ras-ERK and Rac signaling pathways, which are involved in cell migration and cytoskeletal rearrangements.[6][7]

Experimental Protocols for S1PR1 Analysis

Accurate assessment of S1PR1 expression requires robust and well-validated experimental protocols. This section details common methodologies for the qualitative and quantitative analysis of S1PR1 at the protein and mRNA levels.

Immunohistochemistry (IHC) for S1PR1 Protein Detection

IHC is a powerful technique for visualizing the spatial distribution of S1PR1 protein in tissue sections.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat or vibrating microtome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-S1PR1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Protocol:

-

Tissue Preparation:

-

Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.

-

Embed the tissue in OCT compound and freeze.

-

Cut 20-40 µm thick sections using a cryostat.

-

-

Staining:

-

Wash sections three times in PBS for 5 minutes each.

-

Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-S1PR1 antibody diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.

-

Wash sections three times in PBS for 10 minutes each, protected from light.

-

Counterstain with DAPI for 10 minutes.

-

Wash sections twice in PBS.

-

-

Mounting and Imaging:

-

Mount sections onto glass slides and coverslip with mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

In Situ Hybridization (ISH) for S1PR1 mRNA Detection

ISH allows for the localization of S1PR1 mRNA within specific cells in a tissue context.

Materials:

-

DEPC-treated water and solutions

-

4% PFA in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

OCT compound

-

Cryostat

-

Proteinase K

-

Triethanolamine

-

Acetic anhydride

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled S1PR1 antisense RNA probe

-

Post-hybridization wash buffers (SSC solutions)

-

Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Protocol:

-

Probe Synthesis:

-

Synthesize a DIG-labeled antisense RNA probe for S1PR1 using an in vitro transcription kit.

-

-

Tissue Preparation:

-

Prepare frozen tissue sections as described for IHC, ensuring all solutions and equipment are RNase-free.

-

-

Hybridization:

-

Treat sections with Proteinase K to improve probe penetration.

-

Acetylate sections with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Pre-hybridize sections in hybridization buffer for 2 hours at 65°C.

-

Hybridize sections with the DIG-labeled S1PR1 probe in hybridization buffer overnight at 65°C.

-

-

Washing and Detection:

-

Perform stringent post-hybridization washes with SSC buffers at 65°C to remove unbound probe.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate sections with an anti-DIG-AP antibody overnight at 4°C.

-

Wash sections extensively.

-

Develop the colorimetric signal by incubating sections with NBT/BCIP substrate until the desired signal intensity is reached.

-

-

Mounting and Imaging:

-

Stop the reaction by washing in PBS.

-

Mount sections and visualize using a bright-field microscope.

-

Quantitative PCR (qPCR) for S1PR1 mRNA Quantification

qPCR is used to quantify the relative or absolute amount of S1PR1 mRNA in isolated cells or tissue homogenates.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for S1PR1 and a reference gene (e.g., GAPDH, Beta-actin)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from CNS cells or tissue using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for S1PR1 or the reference gene, and cDNA template.

-

Run the qPCR reaction in a thermal cycler using an appropriate amplification program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for S1PR1 and the reference gene.

-

Calculate the relative expression of S1PR1 using the ΔΔCt method.

-

Western Blotting for S1PR1 Protein Quantification

Western blotting allows for the detection and quantification of S1PR1 protein in cell lysates or tissue homogenates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-S1PR1

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-S1PR1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating S1PR1 expression and function in the CNS.

This guide provides a foundational understanding of S1PR1 expression and analysis in the central nervous system. The provided protocols serve as a starting point and should be optimized for specific experimental conditions and research questions. The continued investigation of S1PR1 in the CNS holds significant promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S1PR1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Phosphorylation-Dependent Activation of S1PR1 Modulator Prodrugs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core mechanism, experimental evaluation, and pharmacological data related to sphingosine-1-phosphate receptor 1 (S1PR1) modulator prodrugs that require phosphorylation for their therapeutic activity.

Core Concept: The Prodrug to Active Drug Conversion

S1PR1 modulators are a class of drugs primarily used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Several of these drugs are administered as prodrugs, meaning they are inactive in their initial form and require metabolic conversion in the body to become pharmacologically active.[2][4][5]

The pivotal activation step for these prodrugs is phosphorylation . This bioactivation is predominantly carried out by the enzyme sphingosine kinase 2 (SphK2) , and to a lesser extent by sphingosine kinase 1 (SphK1).[6][7] The original prodrug, for instance fingolimod (FTY720), is a structural analog of the endogenous lipid sphingosine.[7] Once ingested, it is phosphorylated by SphK2 to form its active metabolite, such as fingolimod-phosphate (FTY720-P).[4][6][7] This phosphorylated form is a structural analog of the natural S1PR1 ligand, sphingosine-1-phosphate (S1P).[7]

The active phosphate metabolite then acts as a potent agonist at S1P receptors, particularly S1PR1.[5][6] This initial agonism leads to the internalization and subsequent degradation of the S1PR1 on lymphocytes.[2][5] The loss of surface S1PR1 renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" effectively traps lymphocytes within the lymphoid organs, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to autoimmune inflammation.[2][8][9]

Signaling Pathway and Activation Mechanism

The activation and subsequent action of these prodrugs can be visualized as a multi-step process, starting from the inactive prodrug and culminating in the therapeutic effect of lymphocyte sequestration.

Quantitative Pharmacological Data

The efficacy and potency of S1PR1 modulator prodrugs are determined by the binding affinity of their phosphorylated metabolites to the S1P receptors. The table below summarizes key quantitative data for prominent S1PR1 modulators. Note that the prodrug form has negligible affinity for the receptors until it is phosphorylated.

| Compound | Active Metabolite | Target Receptors | EC50 (nM) for S1PR1 | Key Characteristics |

| Fingolimod (FTY720) | Fingolimod-Phosphate | S1PR1, S1PR3, S1PR4, S1PR5[5][6][10] | ~0.3 - 3.0[6] | First-in-class, non-selective S1PR modulator. Requires phosphorylation by SphK2.[4][6][10] |

| Siponimod (BAF312) | Siponimod-Phosphate | S1PR1, S1PR5[1][3][9] | Not specified | Second-generation modulator with selectivity for S1PR1 and S1PR5, potentially reducing side effects associated with S1PR3.[8] |

| Ozanimod | Ozanimod | S1PR1, S1PR5[9][10] | Not specified | Does not require phosphorylation to be active.[10] Selective for S1PR1 and S1PR5.[9][10] |

| Ponesimod | Ponesimod | S1PR1[9] | Not specified | Selective for S1PR1. Does not require phosphorylation. Rapidly reversible effects.[11] |

EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.

Experimental Protocols and Evaluation Workflow

The characterization of phosphorylation-dependent S1PR1 modulator prodrugs involves a series of in vitro and cell-based assays to confirm their mechanism of action, potency, and selectivity.

Experimental Workflow

A typical workflow for evaluating a novel prodrug candidate is outlined below. The process moves from confirming the basic biochemical activation to assessing its functional cellular consequences.

Detailed Methodologies

A. In Vitro Sphingosine Kinase Assay

-

Objective : To determine if the prodrug is a substrate for sphingosine kinase (typically SphK1 or SphK2) and to measure the kinetics of phosphorylation.

-

Protocol :

-

Reaction Mixture : Prepare a reaction buffer containing HEPES, MgCl2, DTT, and a protease inhibitor cocktail.[12]

-

Substrates : Add the S1PR1 modulator prodrug (e.g., fingolimod) and [γ-³²P]ATP to the reaction mixture.[12]

-

Enzyme : Initiate the reaction by adding recombinant human SphK1 or SphK2.[12]

-

Incubation : Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Quenching : Stop the reaction by adding an acidic solution (e.g., HCl).

-

Extraction : Extract the lipids, including the newly formed radiolabeled phosphate metabolite, using a chloroform/methanol/HCl solution.

-

Analysis : Separate the lipids using thin-layer chromatography (TLC) and quantify the amount of ³²P-labeled product using autoradiography or a phosphorimager.

-

B. Competitive Radioligand Binding Assay

-

Objective : To determine the binding affinity (Ki) of the phosphorylated metabolite for S1P receptors.

-

Protocol :

-

Membrane Preparation : Use cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1PR1).[12]

-

Assay Buffer : Prepare a binding buffer containing HEPES, MgCl₂, CaCl₂, and fatty acid-free BSA.[12]

-

Competition : Incubate the membranes with a fixed concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound (the active phosphate metabolite).[12]

-

Incubation : Allow the binding to reach equilibrium at room temperature.

-

Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis : Plot the data and calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

C. S1PR1 Receptor Internalization Assay

-

Objective : To visually and quantitatively measure the ability of the active metabolite to induce internalization of the S1PR1 receptor from the cell surface.

-

Protocol :

-

Cell Line : Use a stable cell line, such as U2OS or CHO cells, engineered to express human S1PR1 fused to a fluorescent protein (e.g., EGFP).[13]

-

Cell Plating : Seed the cells into 96-well plates 18-24 hours before the assay.[13]

-

Compound Treatment : Treat the cells with various concentrations of the active phosphate metabolite or the prodrug (to assess intracellular phosphorylation and subsequent activity). S1P is used as a positive control.[13]

-

Incubation : Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for receptor internalization.[13]

-

Fixation and Staining : Fix the cells with a fixing solution and, if necessary, stain the nuclei with a fluorescent dye like Hoechst.

-

Imaging : Acquire images using a high-content imaging system.

-

Analysis : Quantify the translocation of the S1PR1-EGFP signal from the plasma membrane to intracellular vesicles (endosomes). Calculate EC50 values for internalization.[13] This process is a key component of the drug's "functional antagonism."[5][14]

-

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siponimod - Wikipedia [en.wikipedia.org]

- 4. the-sphingosine-1-phosphate-receptor-modulator-fingolimod-as-a-therapeutic-agent-recent-findings-and-new-perspectives - Ask this paper | Bohrium [bohrium.com]

- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scripps.edu [scripps.edu]

- 8. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. mdpi.com [mdpi.com]

- 11. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of S1PR1 in Preclinical Models of Autoimmune Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biology of Sphingosine-1-Phosphate Receptor 1 (S1PR1) and its modulation in preclinical models of autoimmune disorders. It is designed to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting this pathway. This document outlines the critical role of S1PR1 in immune cell trafficking and its validation as a therapeutic target in key animal models of diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Introduction to S1PR1 Biology

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1 is predominantly expressed on lymphocytes and plays a pivotal role in regulating their egress from secondary lymphoid organs, such as lymph nodes and the spleen.[1][3][4] This process is crucial for immune surveillance and the mounting of an adaptive immune response.

The trafficking of lymphocytes is governed by an S1P gradient, with low concentrations in the lymphoid tissues and high concentrations in the blood and lymph.[4] Lymphocytes expressing S1PR1 are able to sense this gradient and migrate out of the lymphoid organs into circulation.[4] In the context of autoimmune diseases, autoreactive lymphocytes migrate to target tissues and initiate an inflammatory cascade, leading to tissue damage.[5]

S1PR1 modulators, such as fingolimod, ozanimod, and siponimod, act as functional antagonists.[1][3] Upon binding to S1PR1, they induce receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient.[5] This effectively traps the lymphocytes within the lymphoid organs, preventing their entry into the circulation and subsequent infiltration into sites of inflammation, thereby ameliorating the autoimmune pathology.[6]

Beyond lymphocyte trafficking, S1PR1 signaling also influences the differentiation of T helper cells, restraining the development of regulatory T cells (Tregs) while promoting the differentiation of pro-inflammatory T helper 17 (Th17) cells.[7] Consequently, functional antagonism of S1PR1 can shift the balance towards an anti-inflammatory state by increasing Treg and decreasing Th17 cell differentiation.[7]

S1PR1 Signaling Pathway

The binding of S1P to S1PR1, which is primarily coupled to the Gαi/o protein, initiates a cascade of downstream signaling events. This leads to the activation of several key pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the Ras-ERK pathway, which is involved in cell proliferation and differentiation. Additionally, S1PR1 signaling activates the small GTPase Rac, leading to cytoskeletal rearrangements and cell migration.

Preclinical Models of Autoimmune Disorders

The efficacy of S1PR1 modulators has been extensively evaluated in various preclinical models of autoimmune diseases. These models are crucial for understanding the mechanism of action and for predicting the therapeutic potential of novel compounds.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS). The model is characterized by paralysis, CNS inflammation, and demyelination, which are mediated by myelin-specific T cells.

| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |

| Fingolimod (FTY720) | C57BL/6 mice (MOG35-55 EAE) | 0.3 mg/kg | Oral | Significantly inhibited EAE development and prevented infiltration of Th1 and Th17 cells into the CNS.[8] | [8] |

| Fingolimod (FTY720) | C57BL/6 mice (MOG35-55 EAE) | 0.3 mg/kg | Oral | Prophylactic treatment reduced total clinical score by ~59%. Therapeutic treatment reduced total clinical score by ~60%.[9] | [9] |

| Ozanimod | C57BL/6 mice (MOG35-55 EAE) | 0.6 mg/kg | Oral | Reduced clinical severity, decreased autoreactive CD4+ and CD8+ T cells, and inhibited lymphocyte infiltration into the spinal cord.[10][11] | [10][11] |

| Siponimod (BAF312) | SJL/J mice (PLP-primed Th17 transfer EAE) | Not specified | Not specified | Ameliorated clinical EAE and diminished subpial pathology.[12] | [12] |

Collagen-Induced Arthritis (CIA)

CIA is a widely used animal model for rheumatoid arthritis (RA), a systemic autoimmune disease characterized by chronic inflammation of the joints.[13] The model is induced by immunization with type II collagen, which leads to the development of polyarticular arthritis with features resembling human RA.[13]

| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |

| Fingolimod (FTY720) | DBA/1 mice (CIA) | Not specified | Not specified | Suppressed arthritis development in adjuvant-induced and β-glucan laminarin-induced arthritis models.[14] | [14] |

| JTE-013 (S1PR2 antagonist) | DBA-1J mice (CIA) | Not specified | Not specified | Reduced arthritis scores, foot swelling, and pro-inflammatory cytokine expression.[14] | [14] |

Inflammatory Bowel Disease (IBD) Models

Preclinical models of IBD, such as colitis induced by dextran sodium sulfate (DSS) or the adoptive transfer of naive T cells, are used to study the pathogenesis of ulcerative colitis and Crohn's disease.[15][16] These models exhibit key features of human IBD, including weight loss, diarrhea, and colonic inflammation.[15][16]

| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |

| Ozanimod | Mice (TNBS and CD4+CD45RBhigh T cell transfer colitis) | Not specified | Oral | Demonstrated efficacy in reducing colitis symptoms.[17][18] | [17][18] |

| Fingolimod (FTY720) | Mice (DSS colitis) | Not specified | Not specified | Prevented inflammatory progression and tumor formation in colitis-associated cancer models.[19] | [19] |

| KRP-203 | Mice (IL-10 KO, DSS, TNBS, oxazolone, adoptive transfer colitis) | Not specified | Not specified | Showed promising results in various colitis models.[20] | [20] |

Detailed Experimental Protocols

Induction of EAE in C57BL/6 Mice

-

Antigen Emulsion Preparation:

-

Dissolve Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

-

Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at 4 mg/mL.

-

Create a water-in-oil emulsion by mixing the MOG35-55 solution and CFA using two glass syringes connected by a Luer lock. Emulsify until a drop of the mixture holds its shape when placed in water.

-

-

Immunization (Day 0):

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank of each mouse (total volume 200 µL).

-

Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection.

-

-

Booster (Day 2):

-

Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.

-

-

Clinical Scoring:

-

Monitor mice daily from day 7 post-immunization for clinical signs of EAE using a standard scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

Induction of CIA in DBA/1 Mice

-

Collagen Solution Preparation:

-

Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

-

Primary Immunization (Day 0):

-

Emulsify the type II collagen solution with an equal volume of CFA (containing 1 mg/mL M. tuberculosis).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Emulsify the type II collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

-

-

Arthritis Assessment:

-

Visually score the paws for signs of arthritis starting from day 21, three times a week, using a scale of 0-4 for each paw:

-

0: No evidence of erythema or swelling

-

1: Erythema and mild swelling confined to the tarsals or ankle joint

-

2: Erythema and mild swelling extending from the ankle to the tarsals

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits

-

-

The maximum score per mouse is 16.

-

Induction of DSS Colitis

-

DSS Administration:

-

Prepare a 2-5% (w/v) solution of Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da) in autoclaved drinking water. The concentration may need to be optimized depending on the mouse strain and facility.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

-

Disease Activity Index (DAI) Monitoring:

-

Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.

-

Calculate the DAI as the sum of the scores for these three parameters (each scored 0-4).

-

-

Histological Analysis:

-

At the end of the study, collect the colon and fix in 10% neutral buffered formalin.

-

Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and mucosal damage.

-

Flow Cytometry for Lymphocyte Immunophenotyping

-

Single-Cell Suspension Preparation:

-

Harvest spleen and lymph nodes and place them in ice-cold PBS.

-

Mechanically dissociate the tissues using the plunger of a syringe or by passing through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

-

Antibody Staining:

-

Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD62L, CCR7) for 30 minutes on ice in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify different lymphocyte populations.

-

Histological Analysis

-

Tissue Processing:

-

Fix tissues (spinal cord, joints, colon) in 10% neutral buffered formalin.

-

Decalcify joints in a suitable decalcifying solution.

-

Process tissues and embed in paraffin.

-

-

Staining:

-

H&E Staining: For general morphology and assessment of inflammation.

-

Luxol Fast Blue (LFB) Staining: For visualization of myelin in spinal cord sections to assess demyelination.

-

Safranin O Staining: For visualization of proteoglycans in cartilage to assess joint damage in CIA.

-

-

Scoring:

-

Score stained sections in a blinded manner using established scoring systems for inflammation, demyelination, and tissue damage.

-

Conclusion

S1PR1 has emerged as a clinically validated and highly promising target for the treatment of a range of autoimmune disorders. Preclinical animal models have been instrumental in elucidating the mechanism of action of S1PR1 modulators and in demonstrating their therapeutic efficacy. The data generated from EAE, CIA, and IBD models provide a strong rationale for the continued development of novel and more selective S1PR1 modulators. This technical guide provides a foundational understanding of S1PR1 biology and detailed methodologies for its investigation in relevant preclinical settings, aiming to facilitate further research and drug development in this field.

References

- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 3. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 5. socmucimm.org [socmucimm.org]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 13. researchgate.net [researchgate.net]

- 14. jpp.krakow.pl [jpp.krakow.pl]

- 15. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. yeasenbio.com [yeasenbio.com]

- 20. researchgate.net [researchgate.net]

The Role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) in Remyelination and Neuroprotection: A Technical Guide

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][2][3] These receptors are widely expressed throughout the body, including within the central nervous system (CNS), where they are found on neurons, astrocytes, microglia, and oligodendrocytes.[4] Among these, S1PR1 has garnered significant attention as a therapeutic target, particularly for immune-mediated demyelinating diseases like multiple sclerosis (MS).[2][5][6]

The primary, well-established mechanism of action for approved S1PR1 modulators in MS is the sequestration of lymphocytes in lymph nodes, which prevents their infiltration into the CNS.[6][7][8][9][10] However, a growing body of preclinical evidence reveals that S1PR1 also has direct roles within the CNS that are independent of its effects on peripheral immune cells.[2][6][11] These central effects contribute to neuroprotection and the promotion of remyelination, the process of generating new myelin sheaths around demyelinated axons. This guide provides an in-depth technical overview of the signaling pathways, experimental evidence, and methodologies that underpin the role of S1PR1 in these critical CNS repair and preservation processes.

S1PR1 Signaling Pathways in the CNS

S1PR1 is predominantly coupled to the inhibitory G-protein, Gαi/o.[6][12] Upon binding of its endogenous ligand, S1P, or a synthetic agonist, S1PR1 initiates a conformational change that triggers downstream signaling cascades pivotal for cell survival, differentiation, and migration.

Key Downstream Cascades:

-

PI3K/Akt Pathway: Activation of Gαi leads to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). This pathway is a central regulator of cell survival and proliferation. In the context of the oligodendrocyte lineage, Akt signaling is known to promote the survival of oligodendrocyte precursor cells (OPCs) and their differentiation into myelinating oligodendrocytes.[13][14]

-

Ras/MEK/ERK Pathway: The Gβγ subunits released from Gαi can activate the Ras-MAPK (mitogen-activated protein kinase) pathway, leading to the phosphorylation of ERK1/2 (extracellular signal-regulated kinases). The ERK1/2 pathway is instrumental in regulating the maturation of OPCs into a pre-myelinating stage.[12][14][15]

-

Rac/Rho GTPase Pathway: S1PR1 signaling also influences the actin cytoskeleton through the activation of small G proteins like Rac1.[13][16] Rac1 activation is associated with process extension and migration, which are essential for OPCs to locate and engage with demyelinated axons. This is in contrast to S1PR2 and S1PR5, which can couple to Gα12/13 to activate the RhoA pathway, leading to process retraction and inhibition of migration.[13][14][15]

The following diagram illustrates the primary S1PR1 signaling cascade in CNS cells.

The Role of S1PR1 in Remyelination

Successful remyelination depends on the coordinated response of OPCs, which must proliferate, migrate to the lesion site, differentiate into mature oligodendrocytes, and finally, ensheath demyelinated axons. S1PR1 signaling is critically involved in several of these stages.

S1PR1 Expression and Function in Oligodendrocyte Lineage Cells:

-

OPCs: These cells exhibit a preferential expression of S1PR1.[15] Activation of S1PR1 on OPCs promotes their survival and enhances the differentiation process.[13][15][17] Studies have shown that S1PR1 activation can increase the number of oligodendrocytes generated from OPCs.

-

Mature Oligodendrocytes: As OPCs differentiate, the expression of S1PR1 decreases, while S1PR5 becomes the dominant subtype.[15] However, S1PR1 signaling remains important. Targeted deletion of S1PR1 in the oligodendrocyte lineage leads to abnormal myelin formation and increased susceptibility to demyelination, highlighting its crucial role in normal myelination.[13][15]

In the cuprizone model of demyelination, S1PR1 signaling is observed in oligodendrocyte progenitor cells in the subventricular zone (SVZ) and in mature oligodendrocytes in the corpus callosum during the remyelination phase.[1][18]

Quantitative Data on S1PR1 and Remyelination

The following table summarizes key quantitative findings from preclinical studies investigating the role of S1PR1 in remyelination.

| Model System | S1PR1 Modulator | Key Quantitative Finding | Reference |

| Cuprizone-Induced Demyelination (Mouse) | Fingolimod (FTY720) | Significantly reduced oligodendrocyte apoptosis and demyelination compared to vehicle. | [19] |

| Cuprizone-Induced Demyelination (Mouse) | CYM-5442 (S1PR1-specific) | Significantly reduced oligodendrocyte apoptosis and demyelination, similar to Fingolimod. | [19] |

| Cuprizone-Induced Demyelination (S1P1-GFP Reporter Mouse) | - | During remyelination (8 weeks), S1P1 signaling is expressed in NG2+ OPCs and CC1+ mature oligodendrocytes. | [1][18] |

| Cuprizone-Induced Demyelination (S1P1-GFP Reporter Mouse) | - | During demyelination (4 weeks), S1P1 signaling was detected in 5% of Sox2+ neural stem cells in the SVZ. | [18] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Fingolimod (0.3 mg/kg) | Enhanced OPC proliferation and differentiation during the remyelination phase of EAE. | [15] |

The Role of S1PR1 in Neuroprotection

Beyond promoting myelin repair, S1PR1 signaling exerts several neuroprotective effects within the CNS, which are crucial for preserving neuronal integrity in the face of inflammatory and demyelinating insults.

Mechanisms of Neuroprotection:

-

Astrocyte Modulation: S1PR1 is highly expressed in astrocytes.[2][6] In pathological conditions, reactive astrogliosis can be detrimental, contributing to inflammation and inhibiting remyelination. Selective blockade or modulation of astrocytic S1PR1 can inhibit astrogliosis, reduce the production of pro-inflammatory cytokines, and limit oligodendrocyte death.[2]

-

Blood-Brain Barrier (BBB) Integrity: S1PR1 is expressed on endothelial cells of the BBB and is critical for maintaining its integrity.[12][15][20] By strengthening tight junctions between endothelial cells, S1PR1 activation helps prevent the infiltration of inflammatory cells and molecules from the periphery into the CNS, thereby reducing neuroinflammation.[13][20]

-

Direct Neuronal Effects: S1PR1 is also expressed on neurons and neuronal precursor cells, where its activation can stimulate neurogenesis, neurite outgrowth, and the migration of progenitor cells to sites of injury.[4][21][22][23]

Quantitative Data on S1PR1 and Neuroprotection

The table below summarizes findings from studies demonstrating the neuroprotective effects of S1PR1 modulation.

| Model System | S1PR1 Modulator | Key Quantitative Finding | Reference |

| Traumatic Brain Injury (TBI) (Mouse) | CYM-5442 | Significantly reduced brain edema and neurological deficits. | [21][22] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | CYM-5442 | Significant reduction in clinical scores and CNS inflammation. | [24] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Fingolimod | Significantly increased the secretion of brain-derived neurotrophic factor (BDNF) by T cells in MS patients. | [22] |

Experimental Protocols

A variety of standardized experimental models and techniques are used to investigate the roles of S1PR1.

Key In Vivo Models

-

Cuprizone-Induced Demyelination:

-

Principle: Administration of the copper chelator cuprizone (typically 0.2% w/w in chow) to mice selectively induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[1][18][19]

-

Methodology: Mice are fed a cuprizone-containing diet for 4-6 weeks to induce demyelination. To study remyelination, mice are then returned to a normal diet, and recovery is assessed at various time points (e.g., 2-4 weeks post-cuprizone).[18][25] S1PR1 modulators can be administered prophylactically (during cuprizone diet) or therapeutically (during the recovery phase).[19]

-

Endpoints: Demyelination is quantified using histological stains (e.g., Luxol Fast Blue), immunohistochemistry for myelin proteins (e.g., MBP), and electron microscopy.[25] Cell populations (oligodendrocytes, astrocytes, microglia) are assessed by immunohistochemistry for specific markers (e.g., CC1, GFAP, Iba1).[18]

-

-

Experimental Autoimmune Encephalomyelitis (EAE):

-

Principle: EAE is an inflammatory demyelinating model that mimics many aspects of MS. It is induced by immunizing animals with myelin-derived peptides (e.g., MOG35-55) in complete Freund's adjuvant, leading to a T-cell-mediated autoimmune attack on the CNS.[15][24]

-

Methodology: Following immunization, animals develop a progressive paralysis, which is clinically scored to assess disease severity. S1PR1 modulators are typically administered daily starting from the onset of clinical signs.[15][24]

-

Endpoints: Clinical score is the primary outcome. Histological analysis of the spinal cord is performed to assess inflammatory infiltration and demyelination. Cytokine levels in the CNS and plasma can be measured by ELISA or flow cytometry.[24]

-

The following diagram outlines a typical workflow for a cuprizone remyelination study.

Assessment and Measurement Techniques

-

In Vivo Imaging:

-

Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) and Diffusion-Weighted Imaging (DWI) are widely used to non-invasively quantify myelin content in the CNS.[26][27] Advanced methods like White Matter Tract Integrity (WMTI) metrics can provide compartment-specific information, such as the axonal water fraction, which is a sensitive biomarker for demyelination and remyelination.[25]

-

Positron Emission Tomography (PET): PET imaging with specific radiolabeled tracers that bind to myelin allows for the direct in vivo quantification of myelin content.[26][28][29] Tracers like [11C]PiB have been used in longitudinal studies to track both myelin loss and regeneration in MS patients.[29]

-

-

Histological and Cellular Analysis:

-

Myelin Staining: Luxol Fast Blue (LFB) is a standard stain for myelin sheaths. Quantitative analysis of LFB staining intensity provides a measure of myelin density.

-

Immunohistochemistry (IHC): IHC using antibodies against specific proteins is essential for identifying and quantifying cell populations and myelin components.

-

Conclusion

The role of S1PR1 extends far beyond its immunomodulatory effects in the periphery. Compelling evidence from a range of preclinical models demonstrates that S1PR1 signaling within the CNS is a potent regulator of both remyelination and neuroprotection. By promoting the differentiation of oligodendrocyte precursor cells, preserving the integrity of the blood-brain barrier, and attenuating detrimental neuroinflammation and astrogliosis, S1PR1 modulation represents a multifaceted therapeutic strategy for demyelinating diseases. The continued development of S1PR1 modulators with improved CNS penetrance and selectivity may unlock new therapeutic avenues aimed not only at preventing inflammatory attacks but also at directly fostering repair and preserving neurological function in patients with multiple sclerosis and other neurodegenerative disorders.

References

- 1. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S1PR1 modulators in multiple sclerosis: Efficacy, safety, comparison, and chemical structure insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphingosine-1-phosphate-receptor-modulators-for-the-treatment-of-multiple-sclerosis - Ask this paper | Bohrium [bohrium.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. researchgate.net [researchgate.net]

- 10. librarysearch.bates.edu [librarysearch.bates.edu]

- 11. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional Antagonism of Sphingosine-1-Phosphate Receptor 1 Prevents Cuprizone-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]

- 23. Frontiers | The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease [frontiersin.org]

- 24. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identifying Biomarkers for Remyelination and Recovery in Multiple Sclerosis: A Measure of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. In Vivo Quantification of Myelin Changes in the Vertebrate Nervous System | Journal of Neuroscience [jneurosci.org]

- 29. Dynamic Imaging of Individual Remyelination Profiles in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

protocol for dissolving S1PR1 modulator 1 in DMSO for in vitro assays

Application Notes and Protocols for S1PR1 Modulator 1

Topic: Protocol for Dissolving this compound in DMSO for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in in vitro biological assays. This compound is a selective inhibitor of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor involved in critical physiological processes, including lymphocyte trafficking.[1] Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible experimental results. This guide details the necessary materials, step-by-step procedures for creating stock and working solutions, storage recommendations, and essential safety precautions.

Compound Information

This compound is a potent and selective inhibitor of S1PR1.[2] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 408.51 g/mol | [2][3] |

| Chemical Formula | C₂₃H₂₄N₂O₃S | [2][3] |

| CAS Number | 2328109-05-1 | [2][3] |

| pIC₅₀ | 7.6 for S1PR1 | [2][3] |

| Solubility in DMSO | 41.26 mg/mL (101 mM) to 62.5 mg/mL (153 mM) | [3][4] |

| Appearance | Powder | [3] |

Materials and Equipment

Materials:

-

This compound (powder form)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials with Teflon-lined screw caps[5]

-

Sterile, nuclease-free pipette tips

-

Appropriate cell culture medium or assay buffer

Equipment:

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Warming device (e.g., water bath or heat block set to 37°C)

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol outlines the preparation of a high-concentration stock solution, which can be stored for extended periods and diluted to final working concentrations as needed.[6][7] Using a concentrated stock solution is standard practice to ensure accuracy and stability.[7]

Calculation: To prepare a 100 mM stock solution, the required mass of this compound can be calculated using its molecular weight (408.51 g/mol ).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

-

For 1 mL of 100 mM stock:

-

Mass (mg) = 1 mL x 100 mM x 408.51 g/mol / 1000 = 40.85 mg

-

Procedure:

-

Weighing: Accurately weigh 40.85 mg of this compound powder using an analytical balance.

-

Solvent Addition: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of high-purity DMSO. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility.[4]

-

Dissolution:

-

Vortex the solution gently for 1-2 minutes.

-

To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[3][4]

-

Gentle warming in a water bath at 37°C may also be applied to aid solubility.[4]

-

Visually inspect the solution to ensure no particulates are visible. The solution should be clear.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile vials with Teflon-lined caps to avoid repeated freeze-thaw cycles and solvent evaporation.[5][8]

-

Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][4]

-

Before use, warm the vial to room temperature before opening to minimize condensation of atmospheric water into the solution.[5]

-

Stock Solution Dilution Table: The following table provides the required mass of this compound to prepare different volumes of a 100 mM stock solution.

| Desired Stock Volume | Mass of this compound |

| 0.5 mL | 20.43 mg |

| 1.0 mL | 40.85 mg |

| 2.0 mL | 81.70 mg |

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is critical to keep the final DMSO concentration in the assay low (typically below 0.5%) to prevent cellular toxicity.[8]

Procedure:

-

Intermediate Dilution (Optional but Recommended): To prevent precipitation of the compound upon direct dilution into an aqueous medium, perform a stepwise dilution.[8]

-

First, dilute the 100 mM DMSO stock solution in pure DMSO to create an intermediate stock (e.g., 10 mM or 1 mM).

-

-

Final Dilution:

-

Slowly add the DMSO stock (or intermediate stock) to the cell culture medium or assay buffer while gently mixing.[9] Do not add the aqueous solution to the DMSO stock.

-

For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM DMSO stock to 999 µL of culture medium.

-

-

Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the assay.[3]

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise caution to avoid direct contact.[9]

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Visualizations

Caption: S1PR1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. This compound | LPL Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. enfanos.com [enfanos.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. lifetein.com [lifetein.com]

how to measure S1PR1 modulator 1 efficacy in vivo using flow cytometry

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of therapeutic agents that have shown significant promise in the treatment of autoimmune diseases such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1PR1, a G protein-coupled receptor crucial for the egress of lymphocytes from secondary lymphoid organs.[1][2][3] By binding to S1PR1 on lymphocytes, these modulators induce receptor internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes.[4][5][6] This sequestration of lymphocytes within the lymph nodes leads to a reduction in circulating lymphocytes in the peripheral blood, a key pharmacodynamic marker of their in vivo efficacy.

This application note provides a detailed protocol for measuring the efficacy of an S1PR1 modulator in a murine model using flow cytometry to quantify peripheral blood lymphopenia. The protocol outlines methods for animal treatment, sample collection, immunophenotyping of T and B cell populations, and data analysis.

S1PR1 Signaling Pathway

S1PR1 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), primarily couples to the Gαi family of G proteins. This initiates a signaling cascade that includes the activation of PI3K-AKT and ERK pathways, which are crucial for cell survival and migration.[3] S1PR1 signaling is essential for the egress of lymphocytes from lymphoid organs, allowing them to circulate and participate in immune responses. S1PR1 modulators act as functional antagonists. While they initially activate the receptor, they subsequently lead to its prolonged internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.[4][5]

Experimental Workflow

The following diagram outlines the key steps for assessing S1PR1 modulator efficacy in vivo.

Experimental Protocols

I. Animal Dosing and Sample Collection

-

Animal Model: This protocol is designed for use with C57BL/6 mice, a commonly used inbred strain for immunological studies.

-

Housing and Acclimation: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimation before the start of the experiment.

-

Grouping and Dosing:

-

Randomly assign mice to treatment groups (e.g., vehicle control, S1PR1 modulator at various doses). A typical group size is 5-8 animals.

-

Prepare the S1PR1 modulator and vehicle solutions according to the manufacturer's instructions or internal discovery chemistry protocols.

-

Administer the compounds via the desired route (e.g., oral gavage).

-

-

Peripheral Blood Collection:

-

Collect peripheral blood (approximately 50-100 µL) from the submandibular or saphenous vein at predetermined time points (e.g., pre-dose, 4, 8, and 24 hours post-dose).[7]

-

Collect blood into tubes containing an anticoagulant such as EDTA to prevent clotting.

-

II. Lymphocyte Staining for Flow Cytometry

-

Red Blood Cell Lysis:

-

Transfer 50 µL of whole blood to a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 1X RBC Lysis Buffer.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.[8]

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and centrifuge again.

-

-

Fc Receptor Blocking:

-

Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-mouse CD16/CD32) to reduce non-specific antibody binding.

-

Incubate for 10 minutes at 4°C.

-

-

Cell Surface Staining:

-

Prepare a master mix of the following fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer.

-

Suggested Murine Lymphocyte Panel:

Marker Cell Type Fluorochrome Clone CD45 All Leukocytes PerCP-Cy5.5 30-F11 CD3e T Cells APC 145-2C11 CD4 Helper T Cells FITC GK1.5 CD8a Cytotoxic T Cells PE 53-6.7 | B220 (CD45R) | B Cells | BV421 | RA3-6B2 |

-

Add 50 µL of the antibody cocktail to each sample.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of FACS buffer.

-

-

Sample Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).

-

III. Data Analysis

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).

-

From the singlet gate, create a lymphocyte gate based on forward scatter (FSC) and side scatter (SSC) properties.

-

Within the lymphocyte gate, identify total T cells (CD3e+), helper T cells (CD3e+ CD4+), cytotoxic T cells (CD3e+ CD8a+), and B cells (B220+).

-

-

Quantification:

-

Determine the percentage of each lymphocyte subset within the total lymphocyte gate.

-

To obtain absolute cell counts (cells/µL), use counting beads according to the manufacturer's protocol or a hematology analyzer.

-

Data Presentation

Summarize the quantitative flow cytometry data in a clear and structured table. Include the mean and standard deviation (or standard error of the mean) for each treatment group at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Table 1: Effect of S1PR1 Modulator 1 on Peripheral Blood Lymphocyte Counts in Mice

| Treatment Group | Time Point (hours) | Total Lymphocytes (cells/µL) | T Cells (CD3+) (%) | B Cells (B220+) (%) |

| Vehicle Control | 0 | 5500 ± 450 | 35.2 ± 3.1 | 58.5 ± 4.2 |

| 4 | 5400 ± 510 | 34.8 ± 2.9 | 59.1 ± 3.8 | |

| 8 | 5600 ± 480 | 35.5 ± 3.5 | 58.2 ± 4.5 | |

| 24 | 5450 ± 490 | 35.1 ± 3.0 | 58.8 ± 4.1 | |

| This compound (1 mg/kg) | 0 | 5600 ± 520 | 34.9 ± 3.3 | 59.0 ± 4.0 |

| 4 | 1200 ± 150 | 30.1 ± 2.5 | 65.2 ± 3.5 | |

| 8 | 950 ± 110 | 28.5 ± 2.1 | 68.3 ± 3.1 | |

| 24 | 4800 ± 430 | 33.8 ± 2.8 | 61.1 ± 3.9 |

Data are presented as mean ± SD (n=8 per group). *p < 0.05 compared to the vehicle control group at the same time point.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of S1PR1 modulators by measuring peripheral blood lymphopenia using flow cytometry. The detailed methodologies for animal handling, sample preparation, antibody staining, and data analysis will enable researchers to obtain reliable and reproducible results. The provided data presentation format allows for a clear comparison between treatment groups and a robust assessment of compound activity. This experimental approach is a fundamental tool in the preclinical development of novel S1PR1-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]

- 8. research.pasteur.fr [research.pasteur.fr]

Application of S1PR1 Modulators in Primary Lymphocyte Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a pivotal role in the trafficking of lymphocytes. Its modulation has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis. S1PR1 modulators, by binding to the receptor on lymphocytes, induce its internalization and degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs, effectively sequestering them and preventing their migration to sites of inflammation.[1][2][3] This document provides detailed application notes and protocols for studying the effects of S1PR1 modulators on primary lymphocytes in vitro.

S1PR1 Signaling Pathway

S1PR1 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon ligand binding, Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway (including ERK1/2), which is involved in cell growth and differentiation. Another important pathway activated by S1PR1 is the Phospholipase C (PLC) pathway, leading to calcium mobilization and activation of Protein Kinase C (PKC). These pathways collectively regulate lymphocyte migration, survival, and activation.

References

Application Note: In Vitro Modeling of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Modulation on Endothelial Cell Permeability

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vascular endothelium forms a critical semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues.[1] Disruption of this endothelial barrier, leading to increased vascular permeability, is a key pathological feature in various diseases, including sepsis, acute respiratory distress syndrome (ARDS), and cancer metastasis.[2][3] Sphingosine-1-phosphate (S1P), a bioactive lipid mediator, plays a crucial role in maintaining vascular integrity, primarily through its interaction with the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor highly expressed on endothelial cells.[4][5]

Activation of S1PR1 signaling enhances the endothelial barrier, strengthens cell-cell junctions, and counteracts the permeability-inducing effects of inflammatory mediators like vascular endothelial growth factor (VEGF) and thrombin.[6][7][8] Consequently, S1PR1 has emerged as a promising therapeutic target for diseases characterized by vascular leakage. This application note provides detailed protocols for establishing an in vitro model to study the effects of S1PR1 modulators on endothelial cell permeability using two standard methods: Transendothelial Electrical Resistance (TEER) and Tracer Flux Assays.

S1PR1 Signaling Pathway in Endothelial Barrier Regulation

Upon binding its ligand S1P, S1PR1 couples to the inhibitory G-protein, Gαi.[6] This initiates a signaling cascade that leads to the activation of the small GTPase Rac1.[6][7] Activated Rac1 promotes the rearrangement of the actin cytoskeleton to form a strong cortical actin ring at the cell periphery.[7][9] This process enhances the stability of adherens junctions by preventing the internalization of vascular endothelial (VE)-cadherin, a key component of these junctions.[4][10] The stabilization of VE-cadherin at cell-cell contacts strengthens the endothelial barrier, leading to decreased permeability.[11] In contrast, signaling through other S1P receptors, such as S1PR2, can oppose this effect by activating Rho-dependent pathways that increase cell contractility and disrupt junctions.[6]

Caption: S1PR1 signaling pathway enhancing endothelial barrier function.

Experimental Protocols

Two primary methods are employed to quantify endothelial barrier function in vitro: Transendothelial Electrical Resistance (TEER) and macromolecular tracer flux assays.[12] Both utilize commercially available cell culture inserts (e.g., Transwells®).

General Experimental Workflow

The workflow for assessing the impact of S1PR1 modulators involves seeding endothelial cells, allowing them to form a confluent and stable monolayer, treating them with test compounds, and measuring the resulting change in permeability.

Caption: General workflow for in vitro endothelial permeability assays.

Protocol 1: Transendothelial Electrical Resistance (TEER) Assay

TEER measures the electrical resistance across a cell monolayer, providing a non-invasive, real-time assessment of barrier integrity.[13][14] Higher TEER values correlate with a less permeable, "tighter" endothelial barrier.[15]

Materials:

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete endothelial cell growth medium

-

Permeable cell culture inserts (e.g., 0.4 µm pore size for 24-well plates)

-

TEER measurement system (e.g., EVOM™ Voltohmmeter with EndOhm chamber or "chopstick" electrodes)

-

S1PR1 modulators (agonists, antagonists)

-

Permeability-inducing agent (e.g., VEGF, Thrombin) (Optional)

-

Sterile PBS or cell culture medium for electrode washing

Methodology:

-